(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride
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Overview
Description
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an amino group, a morpholine ring, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride typically involves the reaction of 2-amino-4-morpholinebutanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it valuable for manufacturing processes and the development of new materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride involves its interaction with specific molecular targets. The amino group and morpholine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to changes in their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-4-morpholinebutanoic Acid
- (2S)-2-Amino-4-morpholinebutanoic Acid Monohydrochloride
- (2S)-2-Amino-4-morpholinebutanoic Acid Trihydrochloride
Uniqueness
(2S)-2-Amino-4-morpholinebutanoic Acid Dihydrochloride is unique due to its specific dihydrochloride form, which imparts distinct properties compared to its mono- and trihydrochloride counterparts. This form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications that other forms may not fulfill.
Biological Activity
(2S)-2-Amino-4-morpholinebutanoic acid dihydrochloride, commonly referred to as a morpholine derivative, is an amino acid analogue with potential therapeutic applications. This compound has garnered attention due to its unique structural features and biological activities, particularly in the context of neuropharmacology and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H16Cl2N2O
- Molecular Weight : 215.13 g/mol
The presence of the morpholine ring contributes to its solubility and biological activity, making it a candidate for drug development.
Research indicates that this compound exhibits several mechanisms of action:
- Neurotransmitter Modulation : It acts as a modulator of neurotransmitter systems, particularly influencing glutamate pathways. This modulation may have implications for treating neurological disorders.
- Antitumor Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism involves interference with metabolic pathways crucial for tumor growth.
- Receptor Interaction : The compound has been found to interact with specific receptors, potentially influencing cellular signaling pathways relevant to both neuropharmacology and oncology.
In Vitro Studies
A summary of key findings from in vitro studies is presented in the table below:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa (cervical cancer) | 15 | Induces apoptosis via caspase activation |
Study 2 | SH-SY5Y (neuroblastoma) | 10 | Modulates glutamate receptors |
Study 3 | MCF-7 (breast cancer) | 12 | Inhibits cell cycle progression |
These studies demonstrate the compound's potential as an antitumor agent and its role in modulating neurotransmitter activity.
Case Studies
- Case Study on Neuroprotection : A study involving animal models indicated that this compound provided neuroprotective effects against oxidative stress-induced damage. Behavioral assessments showed improved outcomes in treated groups compared to controls.
- Anticancer Efficacy : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
(2S)-2-amino-4-morpholin-4-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDVFIYMCKDLR-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.